6-(3-Chloro-5-fluorophenyl)picolinic acid chemical properties
6-(3-Chloro-5-fluorophenyl)picolinic acid chemical properties
[1]
Executive Summary
Compound Identity: 6-(3-Chloro-5-fluorophenyl)picolinic acid CAS Registry Number: 1261932-98-2 Molecular Class: 6-Aryl-2-picolinate (Synthetic Auxin)[1]
6-(3-Chloro-5-fluorophenyl)picolinic acid is a specialized heterocyclic building block and a bioactive scaffold belonging to the arylpicolinate class of synthetic auxin herbicides. Structurally, it consists of a pyridine-2-carboxylic acid core substituted at the 6-position with a meta-substituted phenyl ring. This specific substitution pattern (3-chloro-5-fluoro) modulates lipophilicity and metabolic stability, making it a critical intermediate in the discovery of next-generation agrochemicals and potential metallo-enzyme inhibitors.
This guide details the physicochemical profile, validated synthetic pathways, and chemical reactivity of this compound, designed for researchers in medicinal chemistry and agrochemical discovery.
Physicochemical Profile
The following data aggregates calculated and experimental parameters essential for formulation and synthesis planning.
| Property | Value / Description | Context |
| Molecular Formula | C₁₂H₇ClFNO₂ | Carbon-rich heteroaromatic |
| Molecular Weight | 251.64 g/mol | Fragment-like, suitable for optimization |
| Physical State | Solid (White to off-white powder) | High melting point due to zwitterionic character |
| Solubility | DMSO (>10 mg/mL), Methanol; Low in Water | Acidic form has low aq.[2] solubility; salts are soluble |
| pKa (Calculated) | ~3.5 – 4.2 (Carboxylic Acid) | Typical for picolinic acids; exists as anion at physiological pH |
| LogP (Predicted) | 2.5 – 2.8 | Moderate lipophilicity; membrane permeable |
| H-Bond Donors | 1 (COOH) | relevant for receptor binding |
| H-Bond Acceptors | 4 (N, O, F, Cl) | N-atom in pyridine is a weak base |
Synthetic Architecture
Retrosynthetic Analysis
The most robust disconnection for 6-aryl picolinates is at the C6–C1' biaryl bond. This suggests a transition-metal-catalyzed cross-coupling between a 6-halopicolinate and an appropriately substituted aryl boronic acid.
Validated Synthesis: Suzuki-Miyaura Coupling
The preferred route utilizes Suzuki-Miyaura cross-coupling due to its tolerance of the carboxylic acid moiety (often protected as an ester) and high yields.
Protocol:
-
Starting Materials: Methyl 6-chloropicolinate (Electrophile) and (3-Chloro-5-fluorophenyl)boronic acid (Nucleophile).
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).
-
Base: Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF).
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.
-
Conditions: Reflux (90–100°C) for 4–12 hours under inert atmosphere (N₂/Ar).
-
Hydrolysis: Subsequent saponification of the methyl ester using LiOH in THF/H₂O yields the free acid.
Synthetic Workflow Diagram
The following diagram visualizes the logical flow from raw materials to the isolated free acid.
Caption: Step-wise synthesis via Suzuki-Miyaura coupling followed by ester hydrolysis.
Chemical Reactivity & Derivatization
Understanding the reactivity profile is crucial for downstream modification, particularly for prodrug or pro-herbicide design.
Carboxylic Acid Transformations
The C2-carboxylic acid is the primary handle for derivatization.
-
Esterification: Reaction with alcohols (e.g., benzyl alcohol, methanol) under acid catalysis or using coupling agents (EDC/NHS) yields esters. In agrochemistry, bulky esters (e.g., benzyl, heptyl) are often used to improve cuticle penetration.
-
Amidation: Conversion to amides via acid chloride generation (SOCl₂) or direct coupling.
Pyridine Ring Electronics
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, although the 6-aryl substitution provides steric shielding.
-
N-Oxidation: Treatment with m-CPBA can yield the N-oxide, a transformation often used to alter metabolic stability or solubility profiles.
-
Metal Chelation: The picolinic acid motif (N atom adjacent to COOH) is a classic bidentate ligand. It readily chelates divalent metals (Cu²⁺, Zn²⁺, Fe²⁺). Note: This property can interfere with metal-dependent assays.
Biological Mechanism & Context[4][5]
This molecule acts as a structural mimic of Indole-3-acetic acid (IAA) , the natural plant auxin hormone.[3]
Mode of Action (Auxinic Herbicide)
As a 6-aryl picolinate, this compound functions by binding to the TIR1/AFB family of auxin receptor proteins.
-
Binding: The molecule enters the plant cell nucleus and binds to the TIR1/AFB receptor pocket.
-
Complex Formation: This binding facilitates the recruitment of Aux/IAA repressor proteins.
-
Degradation: The SCF-TIR1 complex ubiquitinates the Aux/IAA repressors, marking them for degradation by the 26S proteasome.
-
Gene Activation: Degradation of repressors releases Auxin Response Factors (ARFs), leading to uncontrolled gene expression, chaotic growth, and plant death.
Signaling Pathway Diagram
Caption: Mechanism of Action showing the activation of auxin response pathways via TIR1/AFB5 binding.
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory). Handling:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at -20°C (long term) or 2-8°C (short term) in a tightly sealed container. Protect from moisture.
-
Spill Response: Sweep up solid spills without creating dust. Clean the area with a detergent solution (the compound is soluble in basic aqueous solutions).
References
-
PubChem. (n.d.).[2][4] 6-(3-Fluorophenyl)picolinic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
- Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.
-
Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-(3-Fluorophenyl)picolinic acid | C12H8FNO2 | CID 24730139 - PubChem [pubchem.ncbi.nlm.nih.gov]
